molecular formula C4H10NO6P B029227 D-O-Phospho Threonine CAS No. 96193-69-0

D-O-Phospho Threonine

Cat. No.: B029227
CAS No.: 96193-69-0
M. Wt: 199.10 g/mol
InChI Key: USRGIUJOYOXOQJ-STHAYSLISA-N
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Description

Phosphonothreonine is a compound characterized by the presence of a phosphoric acid ester of threonine. It is primarily used as an identifier in the analysis of peptides, proteins, and enzymes .

Preparation Methods

The preparation of phosphonothreonine involves synthetic routes that typically include the esterification of threonine with phosphoric acid. The reaction conditions often require a controlled environment to ensure the proper formation of the ester bond. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .

Chemical Reactions Analysis

Phosphonothreonine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Phosphonothreonine can be compared with other similar compounds, such as:

Phosphonothreonine is unique due to its specific interaction with kinases and its role in immune response modulation .

Properties

IUPAC Name

(2R,3S)-2-amino-3-phosphonooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRGIUJOYOXOQJ-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450442
Record name PHOSPHONOTHREONINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96193-69-0
Record name PHOSPHONOTHREONINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of phosphonothreonine in the context of preterm infants?

A1: Research suggests that phosphonothreonine levels in serum differ significantly between preterm and full-term infants. [] This difference points to a potential role of phosphonothreonine in metabolic pathways crucial for early development. Further investigation into this difference could shed light on metabolic disorders and diseases prevalent in preterm infants.

Q2: How is phosphonothreonine implicated in cerebral ischemia-reperfusion injury?

A2: Metabolomic profiling studies reveal that O-phosphonothreonine is among the top five elevated metabolites in mice subjected to middle cerebral artery occlusion followed by reperfusion (MCAO/R) compared to the MCAO group alone. [] This suggests a potential link between phosphonothreonine and the metabolic response to reperfusion after cerebral ischemia. Further research is needed to understand the specific mechanisms involved.

Q3: Can phosphonothreonine be chemically modified to improve its properties for pharmaceutical applications?

A3: Yes, research indicates that phosphonothreonine can be chemically modified into phosphate derivatives, salts, and solvates. [] These modifications are reported to enhance water solubility, oral absorption, and potentially reduce nephrotoxicity. This highlights the potential for tailoring phosphonothreonine's properties for improved drug delivery and efficacy.

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